N-(3,4-Diethoxy-5-methylphenyl)butanamide
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Overview
Description
N-(3,4-Diethoxy-5-methylphenyl)butanamide is an organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This specific compound features a butanamide backbone with a substituted phenyl ring, which includes ethoxy and methyl groups. The presence of these substituents can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Diethoxy-5-methylphenyl)butanamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 3,4-diethoxy-5-methylbenzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and control the reaction conditions efficiently.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the synthesis process.
Automated Purification Systems: Using automated systems for purification to ensure consistency and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Diethoxy-5-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the amide can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 3,4-diethoxy-5-methylbenzoic acid.
Reduction: Formation of N-(3,4-Diethoxy-5-methylphenyl)butanamine.
Substitution: Formation of substituted derivatives like 3,4-diethoxy-5-methyl-2-nitrophenylbutanamide.
Scientific Research Applications
N-(3,4-Diethoxy-5-methylphenyl)butanamide has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-Diethoxy-5-methylphenyl)butanamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems, altering their activity.
Pathways Involved: The compound may influence signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxyphenyl)butanamide: Similar structure but with methoxy groups instead of ethoxy groups.
N-(3,4-Diethoxyphenyl)butanamide: Lacks the methyl group on the phenyl ring.
N-(3,4-Diethoxy-5-methylphenyl)acetamide: Shorter carbon chain in the amide group.
Uniqueness
N-(3,4-Diethoxy-5-methylphenyl)butanamide is unique due to the specific combination of ethoxy and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity differently compared to its analogs.
Properties
CAS No. |
90257-14-0 |
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Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
N-(3,4-diethoxy-5-methylphenyl)butanamide |
InChI |
InChI=1S/C15H23NO3/c1-5-8-14(17)16-12-9-11(4)15(19-7-3)13(10-12)18-6-2/h9-10H,5-8H2,1-4H3,(H,16,17) |
InChI Key |
HBYOHKVRPVSEDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C(=C1)C)OCC)OCC |
Origin of Product |
United States |
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